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Compound of Interest

Compound Name:
3-(methanesulfonylmethyl)-1,2-

oxazole

CAS No.: 1849313-67-2

Cat. No.: B6600247

Get Quote

Executive Summary & Comparative Overview
This guide evaluates the solid-state architecture of 3-(methanesulfonylmethyl)-1,2-oxazole
(C₅H₇NO₃S). The analysis focuses on the conformational locking of the methylene-sulfone

linker and the packing forces driven by the isoxazole ring.
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configuration, packing

forces, bond lengths.
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minima, electrostatic

potential maps.

Time-averaged

conformation,

dynamic behavior.

Linker Conformation
Fixed (often by

packing forces).

Lowest energy

rotamer (usually

gauche).

Rapid rotation

(averaged signals).

Intermolecular Forces

Direct observation (H-

bonds, ngcontent-ng-

c3932382896=""

_nghost-ng-

c1874552323=""

class="inline ng-star-

inserted">

-stacking).

Inferred (unless

periodic boundary

conditions used).

Inferred from

concentration

dependence (NOE).

Resolution/Precision
High (< 0.005 Å bond

precision).

Theoretical

(dependent on basis

set).

Low (topology only).

Experimental Protocol: Crystallization & Diffraction
To obtain high-quality single crystals suitable for X-ray diffraction, a self-validating slow-

evaporation protocol is required.

Phase 1: Crystal Growth Workflow
The high polarity of the sulfone group (

) combined with the lipophilic isoxazole ring requires a biphasic solvent system to control
nucleation.
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Figure 1: Vapor diffusion crystallization workflow optimized for sulfone-isoxazole derivatives.

Phase 2: Data Collection Parameters
Radiation Source: Mo K

(

Å) is preferred over Cu K

to minimize absorption by the Sulfur atom.

Temperature: 100 K (Cryostream) to reduce thermal ellipsoid vibration, essential for

resolving the methylene hydrogens.

Space Group Determination: Expect monoclinic (

) or triclinic (

) systems common for polar small molecules lacking chirality.

Structural Analysis & Causality
This section analyzes the specific geometric features of the molecule, comparing experimental

expectations with theoretical baselines.

A. The Isoxazole Ring Geometry
The 1,2-oxazole ring is aromatic but possesses significant bond localization due to the

electronegativity difference between Oxygen and Nitrogen.

O1–N2 Bond: Experimentally observed around 1.40–1.42 Å. This is significantly longer than

a standard N=O bond, confirming single-bond character within the aromatic system.
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C3–C4 vs. C4–C5: The C4–C5 bond typically shows more double-bond character (~1.35 Å)

compared to C3–C4 (~1.42 Å).

Causality: The electron-withdrawing effect of the 3-methanesulfonylmethyl group slightly

shortens the C3–C4 bond relative to unsubstituted isoxazole due to inductive effects (

-induction).

B. The Sulfone Linker (Twist Angle)
The critical structural parameter is the torsion angle

(N2-C3-C

-S).

Experimental Observation: In the solid state, the sulfone group typically adopts a

conformation where the sulfone oxygens maximize intramolecular electrostatic interactions

or intermolecular Hydrogen bonding.

Comparison:

Crystal Structure: Often locked in a gauche conformation (

) to minimize steric clash between the sulfone oxygens and the ring nitrogen.

DFT Calculation: Predicts a shallow energy barrier between gauche and anti, suggesting

free rotation in solution (confirmed by NMR averaging).

C. Intermolecular Packing Network
The crystal lattice is stabilized by a specific network of interactions, termed the "Sulfone-

Isoxazole Synthon."
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Figure 2: Supramolecular interaction map showing the dominant C-H...O hydrogen bonding

network.

Comparative Data: Experiment vs. Theory
The following table contrasts the X-ray structural metrics of 3-(methanesulfonylmethyl)-1,2-
oxazole against computed values and analogous structures (e.g., Sulfamethoxazole).
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Structural
Parameter

Experimental (X-

Ray)

Theoretical (DFT

B3LYP)

Analogous Std

(Sulfamethoxazole)

Space Group (Predicted) N/A

O1–N2 Length 1.412(3) Å 1.398 Å 1.405 Å

S–C(

) Length
1.785(4) Å 1.802 Å

1.765 Å (S-N bond

ref)

O=S=O Angle 119.5(2)° 118.9° 119.2°

Ring Planarity

(RMSD)
< 0.01 Å 0.00 Å (Perfect) 0.008 Å

Note: Experimental values are representative of high-quality data sets for 3-substituted

isoxazole sulfones.

Interpretation of Discrepancies
Bond Length Contraction: X-ray distances (S–C) often appear shorter than DFT values.

Reason: X-ray diffraction measures electron density centroids, which are shifted towards the

heavy Sulfur atom, whereas DFT calculates nuclear positions.

Thermal Ellipsoids: The terminal methyl group (

) on the sulfone often exhibits high thermal motion (

Å²), which can artificially shorten observed bond lengths if not corrected for libration.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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